(3-Nitro-phenyl)-propynoic acid ethyl ester
Description
“(3-Nitro-phenyl)-propynoic acid ethyl ester” is a chemical compound with the molecular formula C11H9NO4. It contains a total of 25 bonds, including 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
Esters, like “(3-Nitro-phenyl)-propynoic acid ethyl ester”, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides. All their reactions are applicable to both acyclic and cyclic esters, called lactones .properties
IUPAC Name |
ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBUSSJVLJJIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534446 | |
Record name | Ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
CAS RN |
35283-09-1 | |
Record name | Ethyl 3-(3-nitrophenyl)-2-propynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35283-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of N-phthaloyl-alanine?
A1: N-phthaloyl-alanine (C11H9NO4) consists of a phthalimide ring system linked to a propanoic acid moiety. [, , ] The phthalimide ring is essentially planar, while the propanoic acid group can adopt different conformations relative to the ring. [, ] The molecule can exist as both enantiomers due to the chiral center at the α-carbon of the propanoic acid. []
Q2: How does N-phthaloyl-alanine interact with other molecules in its crystal structure?
A2: A prominent feature of N-phthaloyl-alanine's crystal structure is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. [, ] This dimerization motif is frequently observed in carboxylic acids. Additionally, weaker C—H⋯O interactions contribute to the overall crystal packing stability. []
Q3: Can you elaborate on the hydrogen bonding patterns observed in N-phthaloyl-alanine and its derivatives?
A3: Research reveals diverse hydrogen bonding patterns in these compounds. In trimellitimide (C9H5NO4), a related molecule, hydrogen bonding occurs through both the carboxylic acid groups, forming dimers, and the "phthalimido" groups, leading to infinite chains. [] N-phthaloyl-alanine itself primarily forms dimers via carboxylic acid hydrogen bonding. [, ] Interestingly, co-crystallization of N-phthaloyl-alanine with caffeine introduces an O—H⋯N hydrogen bond between the carboxylic acid group and the caffeine molecule. []
Q4: Are there any insights into the potential applications of N-phthaloyl-alanine based on the available research?
A4: While the provided research predominantly focuses on structural characterization, the formation of co-crystals with caffeine [] hints at potential applications in pharmaceutical formulations. Co-crystallization can modify physicochemical properties like solubility and stability, which are crucial for drug development. Furthermore, the presence of a chiral center in N-phthaloyl-alanine makes it a potential building block for chiral synthesis of pharmaceuticals and other bioactive compounds.
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